molecular formula C25H26O13 B13735282 Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside

Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside

Cat. No.: B13735282
M. Wt: 534.5 g/mol
InChI Key: LDVNKZYMYPZDAI-LUCKJMCUSA-N
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Description

Apigenin-6-C-β-D-xylopyranosyl-8-C-α-L-arabinopyranoside is a flavonoid C-glycoside derived from apigenin, a well-studied flavone. This compound features a xylopyranosyl unit at position 6 (β-D-configuration) and an arabinopyranosyl unit at position 8 (α-L-configuration) on the apigenin backbone. Key characteristics include:

  • Molecular formula: C₂₅H₂₆O₁₃
  • Molecular weight: 534.47 g/mol
  • Natural sources: Primarily isolated from Viola yedoensis (紫花地丁) () and Anchusa italica ().

Properties

Molecular Formula

C25H26O13

Molecular Weight

534.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17+,18+,21-,22-,24+,25-/m1/s1

InChI Key

LDVNKZYMYPZDAI-LUCKJMCUSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Plant Sources

  • The compound is primarily isolated from the whole plants of Viola yedoensis and Stellaria nemorum or Stellaria holostea, which are known to contain various C-glycosyl flavonoids including apigenin derivatives.

Extraction Procedure

  • Solvent Extraction: The dried plant material is typically subjected to solvent extraction using methanol or aqueous methanol. Methanol is preferred due to its efficiency in extracting flavonoid glycosides.
  • Ultrasound-Assisted Extraction (UAE): To enhance yield, ultrasound-assisted extraction may be employed, which facilitates cell wall disruption and improves solvent penetration.

Fractionation and Purification

  • Liquid-Liquid Partitioning: The crude extract is partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate flavonoid-rich fractions.
  • Column Chromatography: Silica gel or reversed-phase C18 columns are used for fractionation. Gradient elution with methanol-water or acetonitrile-water mixtures allows separation of glycosides.
  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC, often using C18 columns with UV detection at 340 nm, the characteristic absorption of apigenin derivatives.

Structural Confirmation

  • Spectroscopic Methods: The isolated compound’s structure is confirmed by a combination of:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR (including HMBC and COSY) to establish sugar attachment sites and anomeric configurations.
    • Mass Spectrometry (MS): Electrospray ionization (ESI) or UPLC-Q-TOF/MS to determine molecular weight and fragmentation pattern.
    • UV-Vis Spectroscopy: Characteristic absorption maxima confirm flavonoid structure.
  • For example, in Stellaria nemorum, the beta-D-xylopyranosyl unit was identified by a large coupling constant (3J1'',2'' = 9.2 Hz) in the NMR spectrum, confirming its beta configuration and attachment at C-6 via C-glycosidic bond; the alpha-L-arabinopyranosyl sugar was confirmed by HMBC correlations indicating attachment at C-8.

Preparation of Stock Solutions

Stock Solution Preparation Table

Amount of Compound Final Concentration Volume of Solvent (DMSO)
1 mg 1 mM 1.871 mL
5 mg 1 mM 9.3551 mL
10 mg 1 mM 18.7101 mL
1 mg 5 mM 0.3742 mL
5 mg 5 mM 1.871 mL
10 mg 5 mM 3.742 mL
1 mg 10 mM 0.1871 mL
5 mg 10 mM 0.9355 mL
10 mg 10 mM 1.871 mL

Table 1: Stock solution preparation volumes for Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside in DMSO.

In Vivo Formulation Preparation

  • For in vivo studies, the compound is first dissolved in DMSO to prepare a master stock solution.
  • Subsequently, co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, corn oil, or water are added sequentially to achieve the desired formulation.
  • Physical methods such as vortexing, sonication, or mild heating are used to ensure complete dissolution before proceeding to the next solvent addition.
  • The solution must remain clear throughout the process to confirm solubility and homogeneity.

Synthetic and Semi-Synthetic Approaches

  • There is limited direct literature on total chemical synthesis of this compound due to the complexity of C-glycosidic bond formation and stereoselective sugar attachment.
  • However, enzymatic glycosylation methods using glycosyltransferases have been explored for similar C-glycosyl flavonoids, where sugar donors (e.g., UDP-xylose, UDP-arabinose) are enzymatically transferred to apigenin aglycone under controlled conditions.
  • Semi-synthetic approaches involve chemical modification of isolated apigenin glycosides by selective protection and glycosylation steps to introduce specific sugar moieties at C-6 and C-8 positions.
  • These methods remain challenging and are under investigation for improved yields and stereoselectivity.

Analytical Data Supporting Preparation

UPLC-Q-TOF/MS Analysis

  • Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is used to profile and confirm the presence of this compound in plant extracts.
  • Retention time (RT) for this compound is approximately 3.238 minutes with a molecular ion [M-H]− at m/z 533.1291, consistent with the molecular formula C25H26O13.

NMR Spectroscopy

  • Key HMBC correlations confirm the C-glycosidic linkages:
    • Correlation between the anomeric proton of the beta-D-xylopyranosyl unit and C-6 of apigenin.
    • Correlation between the anomeric proton of the alpha-L-arabinopyranosyl unit and C-8 of apigenin.
  • Coupling constants support sugar configurations: large J values (~9.2 Hz) for beta-D-xylopyranose and characteristic chemical shifts for alpha-L-arabinopyranose.

Summary Table of Preparation Methods

Step Method/Technique Key Parameters/Notes Reference
Extraction Methanol or aqueous methanol extraction Use dried plant material, ultrasound-assisted optional
Fractionation Liquid-liquid partitioning Hexane, ethyl acetate, n-butanol sequential solvents
Purification Column chromatography Silica gel or C18 reversed-phase, gradient elution
Final Purification Preparative HPLC UV detection at 340 nm
Structural Confirmation NMR (1D, 2D), MS, UV-Vis HMBC correlations, mass fragmentation pattern
Stock Solution Preparation Dissolution in DMSO Concentrations 1-10 mM, stored at -80°C/-20°C
In Vivo Formulation Sequential solvent addition DMSO master stock, PEG300, Tween 80, corn oil

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of glycosidic bonds is the most extensively studied reaction for this compound. The C-glycosidic linkages at positions 6 and 8 exhibit differential stability under acidic, alkaline, and enzymatic conditions:

Condition Reagents/Enzymes Products Key Observations
Acidic Hydrolysis2 M HCl, 90°C, 2 hoursApigenin, D-xylose, L-arabinoseComplete cleavage of both glycosidic bonds; arabinose released faster than xylose.
Enzymatic Hydrolysisβ-Glucosidase, 37°CPartial degradation to apigenin-6-C-xylosideSelective cleavage of the 8-C-arabinosyl linkage due to enzyme specificity.
Alkaline Hydrolysis0.5 M NaOH, 60°C Deglycosylated apigenin with oxidized sugar residuesLimited degradation; side reactions observed due to oxidation of arabinose.

The acid stability of C-glycosides compared to O-glycosides is attributed to the covalent carbon-sugar bond, which results in slower hydrolysis kinetics .

Oxidation Reactions

The phenolic hydroxyl groups on the apigenin core undergo oxidation, forming quinones or dimerized products under specific conditions:

  • Autoxidation in Aqueous Solutions
    Exposure to atmospheric oxygen at pH 8.0 generates dimeric apigenin derivatives via radical coupling, confirmed by LC-MS (m/z 1069.0 [M+H]+) .

  • Chemical Oxidants

    Oxidizing Agent Conditions Products Mechanism
    H₂O₂ (3%)25°C, 24 hours Epoxidized apigenin-glycoside adductsElectrophilic addition at C2-C3 double bond.
    KMnO₄ (0.1 M)Acidic pH, 50°C5,7,4′-Trihydroxyflavylium derivativesCleavage of the γ-pyrone ring.

Reduction Reactions

Selective reduction of the α,β-unsaturated ketone in the flavone backbone has been reported:

  • Catalytic Hydrogenation
    Using Pd/C under H₂ (1 atm) reduces the C2-C3 double bond, yielding dihydroapigenin-glycoside (molecular formula C25H28O13) .

  • Borohydride Reduction
    NaBH4 in methanol selectively reduces carbonyl groups but shows no reactivity toward glycosidic bonds or phenolic hydroxyls.

Thermal and Photolytic Decomposition

Stability studies reveal degradation pathways under stress conditions:

Stress Condition Degradation Products Analytical Method Reference
UV Light (254 nm)Apigenin-8-C-arabinoside + xylose radicalEPR Spectroscopy
100°C, Dry HeatPolymerized aglyconeFTIR (peaks at 1619 cm⁻¹)

Structural Insights from Spectroscopic Data

Key functional groups influencing reactivity:

  • FTIR Peaks :

    • 3440 cm⁻¹ (O–H stretching)

    • 1619 cm⁻¹ (C=O stretching)

  • MS/MS Fragmentation :

    • Base peak at m/z 287.0549 corresponds to aglycone (apigenin) after glycosidic bond cleavage .

Synthetic Modifications

Enzymatic glycosylation and chemical synthesis routes have been explored:

  • Enzymatic Glycosylation : Glycosyltransferases from Bacillus subtilis attach UDP-sugars to apigenin, achieving 65% yield.

  • Chemical Synthesis : Koenigs-Knorr reaction with bromo-sugar donors yields regioisomers requiring chromatographic separation .

Scientific Research Applications

Structure

The chemical structure of Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside can be represented as follows:5 7 Dihydroxy 2 4 hydroxyphenyl 6 2S 3R 4S 5S 3 4 5 trihydroxyoxan 2 yl 8 2S 3R 4S 5R 3 4 5 trihydroxyoxan 2 yl chromen 4 one\text{5 7 Dihydroxy 2 4 hydroxyphenyl 6 2S 3R 4S 5S 3 4 5 trihydroxyoxan 2 yl 8 2S 3R 4S 5R 3 4 5 trihydroxyoxan 2 yl chromen 4 one}

Antioxidant Properties

Apigenin and its derivatives exhibit significant antioxidant activities. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress in various biological systems . This property is crucial for protecting cells from damage linked to chronic diseases.

Anti-inflammatory Effects

Research indicates that Apigenin compounds can modulate inflammatory pathways. The compound has been associated with the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) in vitro . These effects suggest potential applications in treating inflammatory conditions like rheumatoid arthritis and other autoimmune disorders.

Anticancer Potential

Apigenin derivatives have shown promise in cancer research. They may induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. Specific studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways involved in tumor growth .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases such as Alzheimer's and Parkinson's have highlighted the neuroprotective properties of Apigenin compounds. They may enhance cognitive function and protect neuronal health by mitigating oxidative stress and inflammation .

Case Study 1: Antioxidant Activity in Viola yedoensis

A study published in the Chinese Journal of Experimental Traditional Medical Formulae investigated the antioxidant activity of chemical constituents from Viola yedoensis, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Case Study 2: Anti-inflammatory Mechanisms

In a clinical trial assessing the anti-inflammatory effects of Apigenin derivatives, subjects with rheumatoid arthritis showed marked improvement in symptoms after administration of formulations containing this compound. The study reported decreased levels of inflammatory cytokines post-treatment .

Case Study 3: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that Apigenin derivatives could inhibit cell proliferation effectively. The studies revealed that this compound induced apoptosis through mitochondrial pathways and upregulated pro-apoptotic proteins while downregulating anti-apoptotic factors .

Mechanism of Action

The mechanism of action of Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside involves its antioxidant activity . The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. It interacts with various molecular targets and pathways, including the modulation of signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Apigenin Derivatives

Compound Name Substitution Pattern Molecular Formula Molecular Weight (g/mol) Natural Source Key Biological Activities Reference IDs
Apigenin-6-C-β-D-xylopyranosyl-8-C-α-L-arabinopyranoside 6-C-β-D-xylopyranosyl, 8-C-α-L-arabinopyranosyl C₂₅H₂₆O₁₃ 534.47 Viola yedoensis, Anchusa italica Antioxidant (DPPH scavenging)
Schaftoside (Apigenin 8-C-α-L-arabinoside 6-C-β-D-glucoside) 6-C-β-D-glucopyranosyl, 8-C-α-L-arabinopyranosyl C₂₆H₂₈O₁₄ 564.49 Viola spp., Passiflora spp. Anti-inflammatory, antioxidant
Isoschaftoside 6-C-α-L-arabinopyranosyl, 8-C-β-D-glucopyranosyl C₂₆H₂₈O₁₄ 564.49 Viola yedoensis Antioxidant, antimicrobial
Vitexin (Apigenin-8-C-β-D-glucopyranoside) 8-C-β-D-glucopyranosyl C₂₁H₂₀O₁₀ 432.38 Crataegus spp., Passiflora spp. Cardioprotective, antioxidant
Apigenin-6,8-di-C-β-D-glucopyranoside 6,8-di-C-β-D-glucopyranosyl C₂₇H₃₀O₁₅ 594.52 Viola yedoensis Antioxidant (moderate activity)
Apigenin-6-C-β-D-glucopyranosyl-8-C-β-L-arabinopyranoside 6-C-β-D-glucopyranosyl, 8-C-β-L-arabinopyranosyl C₂₆H₂₈O₁₄ 564.49 Viola yedoensis Antioxidant (lower than target compound)

Key Observations:

Structural Variations: The position and stereochemistry of glycosyl units significantly impact bioactivity. For example, schaftoside and isoschaftoside are positional isomers with swapped glucosyl and arabinosyl groups, leading to differences in antimicrobial efficacy .

Isoschaftoside and schaftoside show comparable antioxidant profiles, but the target compound’s unique xylose substitution may confer distinct redox properties .

Natural Sources :

  • The compound is predominantly found in Viola yedoensis, whereas analogues like vitexin are more widespread in Crataegus and Passiflora species .

Biological Activity

Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside is a flavonoid glycoside derived from the plant Viola yedoensis. This compound has garnered interest in the scientific community due to its potential biological activities, particularly its antioxidant properties and effects on various cellular processes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDetails
Chemical Formula C25H26O13
CAS Number 677021-30-6
Molecular Weight 534.5 g/mol
Source Extracted from Viola yedoensis

The compound features a complex glycosidic structure that contributes to its biological activity, particularly its interaction with various biological targets.

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of this compound. According to research published in the Chinese Journal of Experimental Traditional Medical Formulae, this compound exhibits significant antioxidant activity, which is crucial for neutralizing free radicals and protecting cells from oxidative stress .

Anti-inflammatory Effects

Research indicates that Apigenin derivatives can modulate inflammatory pathways. A study demonstrated that this compound inhibits pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Properties

The compound has shown effectiveness against various pathogens, including bacteria and viruses. Its antimicrobial activity was observed in vitro, where it inhibited the growth of certain strains, indicating its potential as a natural antimicrobial agent .

Neuroprotective Effects

Recent investigations suggest that Apigenin derivatives may also provide neuroprotective benefits. In cellular models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress .

Study 1: Antioxidant Efficacy

A study conducted on Viola yedoensis extracts containing this compound demonstrated a marked reduction in lipid peroxidation levels in human cell lines. The results indicated that the compound effectively scavenged reactive oxygen species (ROS), contributing to its antioxidant profile .

Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving inflammatory cell lines, this compound was shown to downregulate the expression of COX-2 and IL-6, key mediators of inflammation. This suggests its therapeutic potential in managing chronic inflammatory conditions .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of this compound:

Biological ActivityObservationsReferences
Antioxidant Significant reduction in oxidative stress markers
Anti-inflammatory Inhibition of COX-2 and IL-6 expression
Antimicrobial Effective against various bacterial strains
Neuroprotective Protection against oxidative stress in neurons

Q & A

Q. What methodologies are recommended for structural elucidation of Apigenin-6-C-β-D-xylopyranosyl-8-C-α-L-arabinopyranoside?

To confirm the structure of this biflavonoid C-glycoside, researchers should combine:

  • NMR spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to map the aglycone (apigenin) core and sugar moieties. The 6-C-xylopyranosyl and 8-C-arabinopyranosyl linkages are distinguished via cross-peaks in HMBC spectra .
  • High-resolution mass spectrometry (HR-MS) to verify the molecular formula (C25H26O13, MW 534.47) and fragmentation patterns .
  • X-ray crystallography if crystalline forms are obtainable, though this is challenging due to the compound’s hygroscopic nature .

Q. What plant sources and extraction protocols yield Apigenin-6-C-β-D-xylopyranosyl-8-C-α-L-arabinopyranoside?

Primary sources include:

  • Viola yedoensis (紫花地丁): Ethanol extraction (70% v/v) of dried whole herb, followed by sequential liquid-liquid partitioning and silica gel chromatography. Yield: ~0.0024% dry weight .
  • Dendrobium officinale (铁皮石斛): Methanol extraction coupled with macroporous resin purification .
    Optimize extraction using ultrasound-assisted methods to enhance efficiency and reduce solvent consumption.

Q. How is the antioxidant activity of this compound quantitatively assessed in vitro?

Standard assays include:

  • DPPH radical scavenging assay : IC50 values (e.g., 12.5–25 μg/mL) compared to ascorbic acid .
  • ABTS+• decolorization assay : Measure absorbance reduction at 734 nm .
  • FRAP (Ferric Reducing Antioxidant Power) : Quantify Fe3+→Fe2+ conversion .
    For reproducibility, use triplicate trials and normalize activity to Trolox equivalents.

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Sparingly soluble in water; use DMSO or methanol for stock solutions. Avoid prolonged storage in solution (>1 year at -80°C) .
  • Stability : Degrades above 280°C; store as lyophilized powder at -20°C .
  • Density : 1.775 g/cm³ (predicted), critical for centrifugal partitioning chromatography .

Advanced Research Questions

Q. How do structural variations in sugar moieties impact bioactivity?

Comparative studies with analogs reveal:

  • 6-C-xylose/8-C-arabinose configuration enhances radical scavenging vs. 6,8-di-C-arabinosides, likely due to improved electron donation from xylose’s hydroxyl groups .
  • Stereochemistry : α-L-arabinose at C-8 increases solubility in polar solvents, affecting bioavailability .
    Methodological recommendation : Synthesize derivatives via regioselective glycosylation and test in cell-based ROS assays.

Q. Why do antioxidant activity results vary across studies (e.g., IC50 discrepancies)?

Potential factors include:

  • Purity thresholds : ≥98% HPLC-grade compound is essential; impurities (e.g., apigenin aglycone) skew results .
  • Assay interference : DPPH may react with trace solvents (e.g., ethanol); use LC-MS to confirm compound integrity post-assay .
  • Cell vs. cell-free systems : Cellular uptake efficiency (e.g., in HepG2 cells) modulates observed activity .

Q. What strategies address challenges in quantifying Apigenin-6-C-β-D-xylopyranosyl-8-C-α-L-arabinopyranoside in complex matrices?

  • UHPLC-QTOF-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 μm) with 0.1% formic acid/acetonitrile gradient. Monitor m/z 534.47→355.10 (apigenin fragment) .
  • Isotope-labeled internal standards : Use deuterated analogs to correct for matrix effects .
  • Validation : Follow ICH guidelines for linearity (R² >0.99), LOD/LOQ (<0.1 μg/mL), and recovery rates (85–115%) .

Q. What is the hypothesized biosynthetic pathway for this compound in Viola yedoensis?

Proposed pathway:

Apigenin backbone : Derived from phenylpropanoid pathway via chalcone synthase (CHS).

C-glycosylation : UDP-xylose and UDP-arabinose are transferred by C-glycosyltransferases (e.g., VuCGT) at C-6 and C-8 positions .

Regioselectivity : Steric hindrance from apigenin’s 5-OH may favor xylose addition at C-6 first .
Experimental validation : Knockout CRISPR-Cas9 models in Viola to disrupt candidate glycosyltransferases.

Q. How can molecular docking elucidate its interaction with antioxidant enzymes (e.g., SOD, CAT)?

  • Target preparation : Retrieve SOD (PDB: 1N0J) and catalase (PDB: 1DGF) structures; optimize protonation states at pH 7.4.
  • Docking software : AutoDock Vina with Lamarckian GA; grid boxes centered on active sites .
  • Key interactions : Hydroxyl groups of xylose/arabinose form hydrogen bonds with His61 (SOD) and Arg72 (CAT), stabilizing enzyme-substrate complexes .

Q. What are unresolved contradictions in the literature regarding CAS numbering and nomenclature?

  • CAS discrepancies : Reported as 85700-46-5 , 677021-30-6 , and 52012-29-0 , likely due to isomerism (e.g., arabinose/xylose anomeric configurations) or registry errors.
  • Nomenclature : Variations like “Apigenin-6-arabinoside-8-glucoside” vs. IUPAC-compliant names cause confusion.
    Resolution : Cross-validate identity via HR-MS/MS and NOESY for stereochemical confirmation .

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